2,4,6-Trichlorothieno[3,2-d]pyrimidine
Overview
Description
2,4,6-Trichlorothieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C6HCl3N2S and a molecular weight of 239.51 g/mol . This compound is characterized by a fused ring system consisting of a thieno ring and a pyrimidine ring, with three chlorine atoms attached at positions 2, 4, and 6. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets
Mode of Action
It’s possible that the compound interacts with its targets in a way that leads to changes in cellular processes . More detailed studies are needed to elucidate the precise interactions and resulting changes.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways
Result of Action
Similar compounds have been known to exert significant effects at the molecular and cellular levels . More research is needed to describe these effects in detail.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4,6-Trichlorothieno[3,2-d]pyrimidine . For instance, the compound should be stored at -20°C in a sealed container, away from moisture
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichlorothieno[3,2-d]pyrimidine typically involves the chlorination of thieno[3,2-d]pyrimidine derivatives. One common method includes the use of phosphorus oxychloride as a chlorinating agent in the presence of a deacidification agent . The reaction is carried out under reflux conditions, with barbituric acid as the starting material. The reaction mixture is heated to 110°C and maintained at this temperature for 2.5 hours to achieve the desired product .
Industrial Production Methods: For industrial-scale production, the process is optimized to reduce raw material consumption and increase yield. The use of phosphorus oxychloride and barbituric acid remains the core of the process, but with improved reaction conditions to achieve higher purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichlorothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction:
Major Products Formed: The major products formed from substitution reactions include various substituted thieno[3,2-d]pyrimidine derivatives, depending on the nucleophile used .
Scientific Research Applications
2,4,6-Trichlorothieno[3,2-d]pyrimidine has several applications in scientific research:
Comparison with Similar Compounds
2,4-Dichlorothieno[3,2-d]pyrimidine: Lacks one chlorine atom compared to 2,4,6-Trichlorothieno[3,2-d]pyrimidine, resulting in different reactivity and applications.
2,4,7-Trichlorothieno[3,2-d]pyrimidine: Similar structure but with chlorine atoms at positions 2, 4, and 7, leading to different chemical properties and uses.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,4,6-trichlorothieno[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3N2S/c7-3-1-2-4(12-3)5(8)11-6(9)10-2/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBCURLKGMTHAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=C(N=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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